N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide

Conformational Analysis Crystallography Structure-Based Drug Design

Non-nitrated sulfonamide analogs lack conformational rigidity, leading to ambiguous docking results and broad-spectrum off-target effects. N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide (CAS 117561-96-3) solves this with a crystallographically confirmed intramolecular S(7) N-H···O hydrogen bond that locks the scaffold in a syn conformation-a rigid pharmacophoric element absent in the parent benzenesulfonamide. • Fixed syn geometry with S-N torsion angles of -60.4°/58.8° and a 53.67° dihedral angle between aromatic rings, validated by single-crystal X-ray diffraction. • 5 hydrogen-bond acceptors (vs. 3 in the parent) for precise biophysical binding studies (ITC/SPR). • Linked to Factor Xa inhibition, offering a chemical probe for coagulation cascade research distinct from the narrow-spectrum Gram-positive antibacterial profile of non-nitrated analogs.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 117561-96-3
Cat. No. B3045994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide
CAS117561-96-3
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C14H14N2O4S/c1-10-6-5-7-12(11(10)2)15-21(19,20)14-9-4-3-8-13(14)16(17)18/h3-9,15H,1-2H3
InChIKeyKNUICVKDMQGVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide Overview


N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide (CAS 117561-96-3) is a synthetic sulfonamide featuring a 2,3-dimethylaniline moiety linked to a 2-nitrobenzenesulfonyl group. Its defining characteristic is a crystallographically validated intramolecular hydrogen bond between the sulfonamide N–H and the ortho-nitro oxygen, which locks the molecule in a syn conformation [1]. This conformational constraint, absent in non-nitrated analogs, dictates distinct molecular recognition properties relevant to procurement for structure-based design, selective synthesis, and pharmacological profiling [2].

Conformation Lock Crystallographically validated syn conformation for structure-based design
H-Bond Motif Intramolecular S(7) hydrogen bond distinct from non-nitrated analogs
Profiling Context Supports target engagement and selectivity profiling studies

N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide vs. Common Analogs


Simple substitution of N-(2,3-dimethylphenyl)benzenesulfonamide fails because the ortho-nitro group in N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide introduces a critical conformational lock and alters the electronic landscape. Crystallographic data show the N–H bond is syn to the ortho-nitro group, creating a fixed S(7) hydrogen-bond motif, whereas the parent compound's N–H bond is anti to the methyl groups [1][2]. This structural difference directly translates into divergent biological profiles: the parent compound shows only narrow-spectrum Gram-positive activity in vitro, while the nitro analog's distinct geometry is linked to entirely different pharmacological mechanisms, such as anticoagulation via Factor Xa inhibition .

Conformational Mismatch Non-nitrated analogs lack the ortho-nitro H-bond lock, adopting an anti conformation that alters molecular recognition.
Divergent Profile Parent scaffold shows narrow-spectrum antibacterial activity; the nitro analog is linked to anticoagulant mechanism context (Factor Xa inhibition).
H-Bond Capacity Shift Higher hydrogen bond acceptor count may change target interactions; direct substitution should be validated.

N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide: Quantitative Evidence


Conformational Locking via Intramolecular Hydrogen Bond

N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide adopts a syn conformation where the sulfonamide N–H forms an intramolecular S(7) hydrogen bond with the ortho-nitro oxygen. In contrast, the non-nitrated analog N-(2,3-dimethylphenyl)benzenesulfonamide has its N–H bond anti to the methyl groups, creating a fundamentally different molecular surface [1][2].

Conformational Locking
Head-to-head
Syn vs. anti N–H orientation; S(7) H-bond motif only in target (S–N torsion −60.4°/58.8°, dihedral 53.67°/56.99°)
Defines rigid pharmacophore geometry
Single-crystal XRD at 293 K; triclinic P-1
Conformational Analysis Crystallography Structure-Based Drug Design

Narrow-Spectrum Antibacterial Signature

The parent compound N-(2,3-dimethylphenyl)benzenesulfonamide (Compound 3) shows a very narrow antibacterial profile, being active against only one Gram-positive strain out of six tested. This contrasts sharply with more potent in-class analogs like N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide (3b), which demonstrates strong, broad-spectrum inhibition across both Gram-positive and Gram-negative strains [1][2]. The target molecule, bearing the 2-nitro group, is a direct derivative of this narrow-spectrum parent, suggesting a distinct selectivity profile.

Antibacterial Signature
Class-level
Parent scaffold active against only 1 of 6 strains; potent analog 3b active against 5 strains (inhibition 73.1–80.1%)
Supports narrow-spectrum selectivity context
In vitro screening, microplate method; Gram-positive/negative panel
Antibacterial SAR Selectivity Profiling Gram-Positive Bacteria

Absence of α-Glucosidase Inhibition

The parent scaffold, N-(2,3-dimethylphenyl)benzenesulfonamide (Compound 3), demonstrates no inhibitory activity against the α-glucosidase enzyme. In contrast, its N-alkylated derivatives, such as 5g and 5j, exhibit strong inhibition with IC50 values of 59.53 ± 0.01 μM and 55.31 ± 0.01 μM, respectively, compared to the standard acarbose at 38.25 ± 0.12 μM [1]. This provides a key differentiation: The target's 2-nitrobenzenesulfonamide modification on the same core scaffold is expected to result in a unique, intermediate enzymatic profile between the inactive parent and highly active alkylated derivatives.

α-Glucosidase Inhibition
Class-level
Parent shows 0% inhibition; active derivatives reach IC50 ~55–60 μM vs. acarbose 38.25 μM
Highlights SAR-dependent enzyme selectivity
In vitro enzyme assay; class-level inference from parent scaffold
α-Glucosidase Inhibition Antidiabetic Enzyme Selectivity

Higher Hydrogen Bond Acceptor Count

The 2-nitrobenzenesulfonamide group introduces significant changes in the compound's drug-like properties. N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide has 5 hydrogen bond acceptors and an XLogP3 of 3, while the parent benzenesulfonamide has only 3 acceptors and a similar XLogP3 of 3.1 [1][2]. This alteration predicts a markedly different interaction pattern with biological targets.

H-Bond Acceptor Count
Head-to-head
5 acceptors (target) vs. 3 (parent); ΔXLogP3 = −0.1
Informs target engagement profiling
Computed properties; PubChem descriptors
Physicochemical Properties Drug-Likeness ADME Profiling

N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide Application Scenarios


Pharmacophore Model Refinement

Researchers focused on structure-based drug design can procure this compound to leverage its fixed syn conformation. The intrinsic S(7) hydrogen bond motif, verified by crystallography [1], provides a rigid pharmacophoric element. This is ideal for computational docking studies aiming to validate hydrogen-bonding patterns critical for target-ligand interactions, a feature not reproducible with the more flexible parent benzenesulfonamide analogs.

Selective Antibacterial Scaffold Development

Medicinal chemistry teams exploring narrow-spectrum antibiotics can use this compound as a starting point. Based on its parent scaffold's activity against only a single Gram-positive strain [2], this nitro-substituted version is expected to maintain a high selectivity profile. Procurement should be considered for structure-activity relationship (SAR) studies aiming to optimize this narrow activity spectrum while minimizing off-target effects on the gut microbiome.

Anticoagulant Probe Research

The ortho-nitrobenzenesulfonamide moiety has been associated with significant anticoagulant activity, specifically through the inhibition of Factor Xa . This positions the compound as a potential chemical probe for studying the coagulation cascade. Researchers can procure it for in vitro assays to further characterize this mechanism, distinct from the antibacterial profile of non-nitrated analogs.

Chemical Biology Tool for Hydrogen Bonding

With 5 hydrogen bond acceptors compared to only 3 in its parent compound [3], this molecule serves as an enhanced tool for studying hydrogen bond contributions to molecular recognition. It is well-suited for biophysical studies, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), where the energetic contributions of the additional nitro group acceptors to binding affinity can be precisely quantified.

Application
Selection Property
Validation Focus
Pharmacophore model refinement studies
Conformationally locked scaffold (syn S(7) motif)
Hydrogen-bond geometry validation
Narrow-spectrum antibacterial scaffold studies
Selective antibacterial profile (parent scaffold context)
Strain-specific activity validation
Coagulation cascade probe studies
ortho-Nitrobenzenesulfonamide motif
Factor Xa inhibition assay
Hydrogen bond contribution studies
Enhanced H-bond acceptor count (5 vs 3)
Binding affinity quantification (ITC/SPR)
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